N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 2-fluorobenzylidene group at the 5-position and an N-methylacetamide side chain linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This structure combines electron-withdrawing groups (dioxo and sulfone) and a halogenated aromatic system, which are common features in bioactive molecules targeting metabolic or neoplastic pathways .
Structural characterization likely employs spectroscopic methods (NMR, IR) and X-ray crystallography, as seen in related compounds .
Properties
Molecular Formula |
C17H17FN2O5S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H17FN2O5S2/c1-19(12-6-7-27(24,25)10-12)15(21)9-20-16(22)14(26-17(20)23)8-11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9-10H2,1H3/b14-8- |
InChI Key |
IMSDZZDRMDJDLH-ZSOIEALJSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available thiophene derivatives and thiazolidinones. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
- Oxidative Stress Modulation : It may modulate oxidative stress responses in cells, potentially offering protective effects against oxidative damage.
- Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties by disrupting bacterial biofilms and inhibiting growth.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | Leukemia | 2.12–4.58 |
| 4f | Leukemia | 1.64–3.20 |
These values demonstrate the potential for developing new anticancer agents based on this scaffold .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µM against Staphylococcus epidermidis.
- Biofilm Inhibition : Compounds derived from thiazolidinones have demonstrated significant biofilm disruption capabilities, which is crucial for treating chronic infections .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were synthesized and tested for their anticancer activity using the NCI60 cell line panel. Compounds showed promising results with specific derivatives having GI50 values indicating strong activity against leukemia cell lines .
- Antimicrobial Evaluation : A study focused on thiazolidinone derivatives demonstrated their ability to inhibit biofilm formation in bacterial strains such as S. aureus, highlighting their potential as therapeutic agents against resistant bacterial infections .
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydrothiophene ring, a thiazolidine core, and a unique methylene bridge with a fluorobenzylidene moiety. Its molecular formula is with a molecular weight of approximately 412.5 g/mol. The presence of multiple functional groups suggests diverse reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cellular membranes or interference with metabolic pathways.
Anticancer Potential
Studies have demonstrated that similar thiazolidine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, thiazolidine derivatives have been reported to inhibit the proliferation of breast cancer cells by triggering cell cycle arrest .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of this compound is crucial for its development as a therapeutic agent. Interaction studies suggest that it may act on specific receptors or enzymes involved in disease pathways. Its bioavailability and metabolic stability are critical factors influencing its efficacy as a drug candidate .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of various thiazolidine derivatives showed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure.
- Cancer Cell Studies : In vitro studies have indicated that compounds similar to this compound can significantly reduce cell viability in cancer lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), suggesting a pathway for further clinical exploration .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Physicochemical and Pharmacokinetic Profiles
Preparation Methods
Reaction Conditions
-
Reactants : Thiazolidine-2,4-dione (1.0 equiv), 2-fluorobenzaldehyde (1.2 equiv), sodium acetate (1.5 equiv), glacial acetic acid (solvent).
-
Procedure : The mixture is refluxed at 120°C for 6–8 hours under nitrogen. The product precipitates upon cooling and is filtered and washed with cold ethanol.
-
Yield : 65–78% (dependent on aldehyde reactivity and purification methods).
Stereochemical Control :
The (5Z)-configuration is achieved by modulating reaction kinetics. Prolonged reflux (≥8 hours) favors the thermodynamically stable Z-isomer due to conjugation stabilization.
Preparation of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
The sulfone-containing tetrahydrothiophene ring is synthesized through oxidation of tetrahydrothiophene derivatives .
Oxidation Protocol
-
Reactants : Tetrahydrothiophen-3-amine (1.0 equiv), hydrogen peroxide (30% w/v, 3.0 equiv), acetic acid (solvent).
-
Procedure : The amine is dissolved in acetic acid and stirred at 50°C. Hydrogen peroxide is added dropwise, and the reaction is maintained at 60°C for 12 hours. The sulfone product is isolated via vacuum distillation.
-
Yield : 85–90% after purification by recrystallization (ethanol/water).
Key Consideration :
Over-oxidation to sulfonic acids is mitigated by controlling peroxide stoichiometry and temperature.
Coupling Reactions to Assemble the Final Compound
The final step involves amide bond formation between the thiazolidinone core and the sulfone-containing intermediate.
Acetamide Linker Installation
-
Reactants :
-
5-(2-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-ylacetic acid (1.0 equiv).
-
N-Methyl-1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv).
-
Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-Dimethylaminopyridine (DMAP, catalytic).
-
-
Procedure : The acid is activated with DCC/DMAP in dichloromethane at 0°C for 1 hour. The amine is added, and the reaction proceeds at room temperature for 24 hours. The product is purified via silica gel chromatography.
-
Yield : 55–62% (chromatography-dependent).
N-Methylation Strategy :
The N-methyl group is introduced prior to coupling by treating the tetrahydrothiophen-3-amine with methyl iodide in the presence of potassium carbonate.
Optimization Strategies and Industrial Scalability
Reaction Efficiency Enhancements
Purification Techniques
-
Crystallization : Ethanol/water mixtures yield >98% pure thiazolidinone intermediates.
-
Chromatography : Reverse-phase HPLC resolves stereoisomeric impurities in the final acetamide.
Analytical Characterization Data
| Parameter | Thiazolidinone Core | Sulfone Moiety | Final Compound |
|---|---|---|---|
| Molecular Formula | C₁₀H₅FNO₃S | C₄H₉NO₂S | C₁₈H₁₇FN₂O₆S₂ |
| MS (m/z) | 254.03 [M+H]⁺ | 152.02 [M+H]⁺ | 465.06 [M+H]⁺ |
| ¹H NMR (δ ppm) | 7.85 (s, 1H, CH=), 7.45–7.55 | 3.15–3.30 (m, 4H, CH₂-SO₂), | 7.80 (s, 1H, CH=), 3.40 (s, |
| (m, 4H, Ar-H) | 2.95 (s, 3H, N-CH₃) | 3H, N-CH₃), 2.90–3.10 (m, 4H) |
Stereochemical Validation :
NOESY NMR confirms the (5Z)-configuration via cross-peaks between the benzylidene proton and thiazolidinone carbonyl .
Q & A
Q. What synthetic methodologies are employed to prepare N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide?
The synthesis of thiazolidinedione derivatives typically involves condensation reactions between active methylene compounds and aromatic aldehydes. For example, 5-(substituted benzylidene)-2,4-thiazolidinedione scaffolds are synthesized via Knoevenagel condensation under mild conditions using DMF as a solvent and potassium carbonate as a base . The final N-methylacetamide side chain is introduced via nucleophilic substitution or coupling reactions, monitored by TLC for reaction completion .
Q. How is the compound characterized to confirm its structure and purity?
Characterization involves:
- Spectroscopic techniques : NMR (¹H/¹³C) to verify substituent positions and stereochemistry, particularly the (5Z)-configuration of the benzylidene group.
- Mass spectrometry : High-resolution MS to confirm molecular weight.
- Single-crystal X-ray diffraction (SC-XRD) : For unambiguous structural determination. SHELXL is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsional parameters .
Q. What analytical techniques are critical for assessing stability under experimental conditions?
- HPLC/UPLC : To monitor degradation products under varying pH, temperature, or light exposure.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability.
- Crystallography : SHELX-refined SC-XRD data can reveal conformational changes or polymorphic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in bond angles or torsional parameters may arise from disordered solvent molecules or twinning. Use:
- SHELXL's TWIN and BASF commands to model twinning and refine partition factors .
- ORTEP-3 for visualizing anisotropic displacement parameters and validating hydrogen bonding networks .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Q. What experimental design strategies optimize the compound's bioactivity studies?
- Structure-activity relationship (SAR) : Systematically modify the 2-fluorobenzylidene group or tetrahydrothiophen-3-yl sulfone moiety to assess impact on target binding (e.g., PPAR-γ modulation).
- Dose-response assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate binding affinity and reduce false positives.
- In silico docking : Align refined crystal structures with target proteins (e.g., using AutoDock Vina) to predict binding modes .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Flow chemistry : Continuous flow systems improve mixing efficiency and heat transfer for exothermic steps, reducing side reactions .
- Alternative coupling reagents : Replace EDC/HOBt with COMU or PyBOP to enhance amide bond formation efficiency .
Q. What strategies validate the (5Z)-stereochemistry of the benzylidene group?
- NOESY NMR : Detect spatial proximity between the 2-fluorophenyl proton and the thiazolidinedione carbonyl group.
- SC-XRD : Refine the structure using SHELXL to confirm the Z-configuration via planar geometry and torsion angles .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate force fields : Ensure docking studies use charges and parameters compatible with sulfone and thiazolidinedione moieties.
- Solvent effects : Include explicit solvent molecules (e.g., water) in MD simulations to account for hydration effects on binding.
- Crystallographic validation : Compare ligand-bound protein crystal structures with docking poses to identify steric clashes or electrostatic mismatches .
Q. What causes variability in thermal stability measurements across labs?
- Sample preparation : Moisture content or residual solvents (e.g., DMF) can lower decomposition temperatures. Dry samples under vacuum prior to TGA.
- Heating rate : Use standardized rates (e.g., 10°C/min) to ensure reproducibility.
- Polymorphism : SC-XRD can identify polymorphic forms with distinct thermal profiles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
